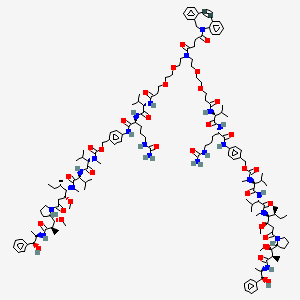
Romifidine-d4 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Romifidine-d4 Hydrochloride is a labeled compound with the chemical formula C13H18D4ClN3 and a relative molecular mass of 262.78 . It is the hydrochloride salt of a deuterated derivative of Romifidine. This compound is primarily used in pharmacokinetic research and biological analysis .
Preparation Methods
The preparation of Romifidine-d4 Hydrochloride typically involves synthesizing the deuterated derivative of Romifidine and then reacting it with hydrochloric acid to obtain its hydrochloride form . The specific preparation method may vary depending on the experimental conditions or research purposes and needs to be adjusted according to specific needs .
Chemical Reactions Analysis
Romifidine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Romifidine-d4 Hydrochloride is widely used in scientific research, including:
Pharmacokinetic Research: It is used as a tracer for quantitation during the drug development process.
Biological Analysis: It is used in various biological assays to study metabolic pathways in vivo.
Chemistry: It is used as a reference standard for chemical identification, qualitative, and quantitative analysis.
Medicine: It is used in veterinary medicine as a sedative primarily in large animals, most frequently horses.
Mechanism of Action
Romifidine-d4 Hydrochloride acts as an agonist at the α2 adrenergic receptor subtype . This interaction leads to the inhibition of the release of norepinephrine, resulting in sedative and analgesic effects . The molecular targets and pathways involved include the central nervous system, where it induces sedation and analgesia .
Comparison with Similar Compounds
Romifidine-d4 Hydrochloride is closely related in structure to Romifidine, which is also an α2 adrenergic receptor agonist . Other similar compounds include:
Clonidine: Another α2 adrenergic receptor agonist used in human medicine.
Xylazine: A veterinary sedative and analgesic with similar properties.
Detomidine: Another veterinary sedative used in large animals.
This compound is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies and biological analysis .
Properties
Molecular Formula |
C9H10BrClFN3 |
|---|---|
Molecular Weight |
298.57 g/mol |
IUPAC Name |
N-(2-bromo-6-fluorophenyl)-4,4,5,5-tetradeuterio-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H/i4D2,5D2; |
InChI Key |
SDXVSIWCVTYYQN-HGFPCDIYSA-N |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC=C2Br)F)([2H])[2H])[2H].Cl |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC=C2Br)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12429817.png)
![sodium;[(3R,5R,7R,10S,12S,13R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12429836.png)



![4-{[(Benzyloxy)carbonyl]amino}-5,5,5-trifluoropentanoic acid](/img/structure/B12429854.png)



![4-Methoxy-7-nitrobenzo[c][1,2,5]oxadiazole](/img/structure/B12429879.png)
